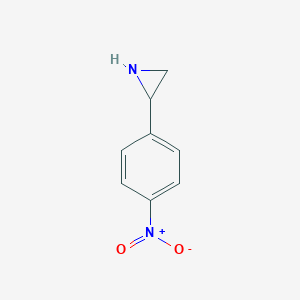
2-(4-Nitrophenyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)aziridine, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Utility in Organic Chemistry
Aziridines as Intermediates:
Aziridines, including 2-(4-Nitrophenyl)aziridine, are often utilized as intermediates in organic synthesis due to their ability to undergo diverse transformations. They can be converted into various functional groups, making them versatile in synthetic pathways. For instance, aziridines can be ring-opened to yield amines or alcohols, which are crucial in the synthesis of pharmaceuticals and agrochemicals .
Table 1: Transformations of this compound
| Reaction Type | Product Type | Reference |
|---|---|---|
| Ring-opening | Amines | |
| Nucleophilic Addition | Alcohols | |
| Cyclization | Heterocycles |
Biological Applications
Pharmaceutical Relevance:
The derivative this compound has shown potential in the development of pharmaceutical compounds. Aziridines are known to exhibit biological activities such as antimicrobial and anticancer properties. For example, the synthesis of aziridine derivatives has been linked to the creation of compounds with anti-influenza activity, particularly in the synthesis of oseltamivir (Tamiflu) .
Case Study: Synthesis of Antiviral Agents
In a recent study, researchers utilized this compound as a precursor for synthesizing antiviral agents targeting influenza viruses. The aziridine was subjected to various chemical transformations leading to the formation of compounds that demonstrated significant antiviral activity in vitro .
Catalytic Applications
Organocatalysis:
Recent advancements have highlighted the role of aziridines, including this compound, as organocatalysts in asymmetric synthesis. These catalysts facilitate reactions that produce enantiomerically enriched compounds, which are essential in drug development .
Table 2: Organocatalytic Reactions Involving Aziridines
| Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Chiral Aziridine | Asymmetric Synthesis | 51-81 | 30-66 | |
| Nickel-Catalyzed | Aminofluoroalkylation | Varied | Not specified |
Polymer Chemistry
Polymerization Studies:
The polymerization of aziridines has been extensively studied due to their potential as monomers for producing polyamines. Research indicates that the introduction of substituents on the aziridine ring can significantly influence polymerization kinetics and properties .
Table 3: Polymerization Characteristics of Aziridines
Eigenschaften
CAS-Nummer |
105799-01-7 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)aziridine |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4,8-9H,5H2 |
InChI-Schlüssel |
MHEKFJCITDVKQX-UHFFFAOYSA-N |
SMILES |
C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
Aziridine, 2-(4-nitrophenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















